molecular formula C7H5F9O B1418013 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol CAS No. 239463-99-1

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

Cat. No. B1418013
M. Wt: 276.1 g/mol
InChI Key: ICPWRRKQWSNHQB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol” is a chemical compound with the molecular formula C7H5F9O and a molecular weight of 276.1 . It is intended for research use only .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F9O/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Valence-Bond Isomer Chemistry

Hexafluorobicyclo[2.2.0]hexa-2,5-diene, a related compound, demonstrates significant reactivity as a dipolarophile. This reactivity includes reactions with various 1,3-dipoles, indicating potential use in synthetic chemistry for creating diverse molecular structures (Barlow et al., 1973).

Kinetic Studies in Catalysis

Studies on base-catalyzed phenylselenoetherification of similar hex-4-en-1-ols suggest applications in catalysis. These studies show the influence of bases and solvents on reaction rates, highlighting the potential for controlled synthesis and cyclization reactions (Divac et al., 2012).

Synthesis of Derivatives

Research on the addition reactions of propionaldehyde to related compounds under specific conditions (like γ-ray irradiation) leads to the formation of various derivatives. This process is crucial for developing new chemical entities with potential applications in materials science and pharmaceuticals (Nishida et al., 1991).

Structural Studies and Hydrogen Bonding

The study of trifluoromethylated alcohols closely related to hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol reveals insights into inter- and intra-molecular hydrogen bonding. This understanding is vital for applications in designing molecular structures and materials with specific properties (Singh et al., 2001).

Phenylselenoetherification and Stereochemistry

The phenylselenoetherification process of hex-4-en-1-ols, closely related to the target compound, offers insights into stereo- and regioselectivity in chemical reactions. This knowledge is essential for synthesizing specific isomers in pharmaceuticals and agrochemicals (Divac & Bugarčić, 2009).

Safety And Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statement is P270, which advises not to eat, drink or smoke when using this product .

Future Directions

As this compound is intended for research use only , future directions would likely involve further studies to understand its properties and potential applications in various fields.

properties

IUPAC Name

(E)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h1-2,17H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWRRKQWSNHQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 3
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 4
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 5
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 6
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-en-1-ol

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